molecular formula C12H23NO2 B6320140 tert-Butyl 2-(cyclohexylamino)acetate CAS No. 66937-55-1

tert-Butyl 2-(cyclohexylamino)acetate

Cat. No. B6320140
CAS RN: 66937-55-1
M. Wt: 213.32 g/mol
InChI Key: DVYPSLMUDOCIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(cyclohexylamino)acetate, also known as tert-butyl 2-aminoacetate, is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless, volatile liquid that is soluble in most organic solvents. It is a primary amine, with a molecular formula of C10H21NO2. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and synthetic dyes.

Mechanism of Action

Tert-Butyl 2-(cyclohexylamino)acetate is a primary amine, which means that it can act as a nucleophile in a variety of reactions. It can react with electrophiles, such as alkyl halides, to form new C-N bonds. It can also act as a base, accepting protons from other molecules.
Biochemical and Physiological Effects
Tert-Butyl 2-(cyclohexylamino)acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory and anti-bacterial activity. It has also been found to have antifungal activity, and to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

Tert-Butyl 2-(cyclohexylamino)acetate is a useful reagent in organic synthesis, as it can be used in a variety of reactions with a wide range of substrates. It is also relatively inexpensive and easy to obtain. However, it is a volatile liquid and can be difficult to handle in the laboratory. It is also sensitive to light and air, and must be stored in a dark, airtight container.

Future Directions

Future research on tert-Butyl 2-(cyclohexylamino)acetate could focus on its potential applications in the development of new drugs and other bioactive compounds. It could also be used to explore its potential as a catalyst for the synthesis of polymers and other materials. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity.

Scientific Research Applications

Tert-Butyl 2-(cyclohexylamino)acetate is a versatile reagent in organic synthesis, and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and synthetic dyes. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. It is used as a catalyst in the synthesis of polymers and as a ligand in organometallic complexes.

properties

IUPAC Name

tert-butyl 2-(cyclohexylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)9-13-10-7-5-4-6-8-10/h10,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYPSLMUDOCIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(cyclohexylamino)acetate

Synthesis routes and methods

Procedure details

To a mixture of cyclohexylamine (61.0 g, 0.615 mol) and sodium bicarbonate (12.9 g, 0.154 mol) in 200 ml of ethanol was added dropwise t-butyl bromoacetate (30.0 g, 0.154 mol). After 72 hours the ethanol was evaporated and the residue partitioned between water and chloroform. The chloroform layer was washed with water, dried, filtered and concentrated under vacuum to give 31.9 g (97%) of N-cyclohexylglycine t-butyl ester as an oil, Rf =0.59 (25% acetone/25% ethyl acetate/50% hexane).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

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